molecular formula C22H23N3O B12610500 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde CAS No. 648449-23-4

4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde

Cat. No.: B12610500
CAS No.: 648449-23-4
M. Wt: 345.4 g/mol
InChI Key: ORXFWIDKDWWXRQ-UHFFFAOYSA-N
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Description

4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is a complex organic compound that features a quinazoline core linked to a piperidine ring via a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common route includes the formation of the quinazoline core followed by the introduction of the piperidine ring. The phenylethyl group is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of aldehyde groups to carboxylic acids.

    Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include carboxylic acids, dihydroquinazoline derivatives, and various substituted piperidine compounds.

Scientific Research Applications

4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide Hydrochloride: A compound with a similar piperidine structure but different functional groups.

    Piperidine Derivatives: Various piperidine-containing compounds with diverse biological activities.

Uniqueness

4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is unique due to its specific combination of a quinazoline core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is a compound with a unique quinazoline core structure, characterized by a piperidine moiety and an aldehyde functional group. This structure positions it as a candidate for various biological activities, particularly in pharmacological research. Quinazoline derivatives have been widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuropharmacological effects.

Chemical Structure

The molecular formula of this compound is C22H23N3OC_{22}H_{23}N_{3}O. The compound features:

  • A quinazoline ring system.
  • A piperidine group at the 4-position.
  • A 2-phenylethyl substituent on the piperidine.
  • An aldehyde functional group at the 6-position.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines. In particular, studies have demonstrated that quinazoline-based hybrids can inhibit cell proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines with IC50 values often below 10 μM .

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AMCF-7<10EGFR inhibition
Compound BA549<10Apoptosis induction
Compound CHCT-116<10Cell cycle arrest

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with serotonin receptors, which could influence mood and anxiety behaviors. This interaction is crucial for developing potential antidepressant or anxiolytic therapies.

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating their potential as antibiotic agents .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their structural features. Modifications in substituents can significantly alter their pharmacological profiles. For instance, the presence of different alkyl or aryl groups can enhance receptor affinity or change the mechanism of action.

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(4-Fluorophenyl)-1-(2-phenylethyl)piperidineFluorine substitution on phenylAntidepressantEnhanced receptor affinity
6-MethylquinazolineMethyl group at position 6AntimicrobialSimpler structure
N-(2-Ethoxyphenyl)-N-(1-piperidinyl)acetamideAcetamide functionalizationAnalgesicDifferent pharmacological profile

Case Studies

A notable case study involved the synthesis and testing of a series of quinazolinone-based hybrids. These compounds were evaluated for their anticancer activity against various cell lines, demonstrating promising results that highlight the potential of this class of compounds in therapeutic applications .

In another study, quinazoline derivatives were tested for their ability to inhibit specific enzymes related to cancer progression and inflammation, revealing significant inhibitory effects that warrant further investigation into their mechanisms .

Properties

CAS No.

648449-23-4

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

4-[4-(2-phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde

InChI

InChI=1S/C22H23N3O/c26-15-19-8-9-21-20(14-19)22(24-16-23-21)25-12-10-18(11-13-25)7-6-17-4-2-1-3-5-17/h1-5,8-9,14-16,18H,6-7,10-13H2

InChI Key

ORXFWIDKDWWXRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O

Origin of Product

United States

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